molecular formula C9H11NO3 B2511672 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde CAS No. 1889177-67-6

2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde

Cat. No.: B2511672
CAS No.: 1889177-67-6
M. Wt: 181.191
InChI Key: CZFRADFGWXLNLF-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (CID 115015821) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol . Its structure combines a 1,3-oxazole heterocycle, a privileged scaffold in drug design, with an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group, offering a versatile chemical handle for further derivatization via its aldehyde functional group . The primary research application of this compound is as an advanced intermediate in the synthesis of more complex bioactive molecules. Notably, derivatives of 2-(oxan-4-yl)-1,3-oxazole have been investigated as key components in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors . IRAK4 is a critical target in immunology and oncology research, involved in Toll-like receptor and interleukin-1 receptor signaling pathways . The aldehyde group is particularly valuable for conducting nucleophilic addition and condensation reactions, enabling researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not designed for human therapeutic, diagnostic, or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-6-8-5-10-9(13-8)7-1-3-12-4-2-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFRADFGWXLNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis of 2 Oxan 4 Yl 1,3 Oxazole 5 Carbaldehyde

Disconnection Strategies for the 1,3-Oxazole Ring System

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its synthesis can be approached through various cyclization strategies, each representing a different retrosynthetic disconnection. The primary disconnections involve breaking one or two bonds of the heterocycle to reveal acyclic or simpler cyclic precursors.

Key retrosynthetic disconnections for the 1,3-oxazole ring are based on well-established named reactions. These include the Robinson-Gabriel synthesis, the van Leusen oxazole (B20620) synthesis, and methods involving oxidative cyclization.

Robinson-Gabriel Synthesis and Related Methods: This classical approach involves the cyclodehydration of a 2-acylamino ketone. pharmaguideline.comwikipedia.org Retrosynthetically, this translates to a C4-C5 and a C2-O1 disconnection, leading back to an α-acylamino ketone. This precursor is, in turn, derived from an α-amino ketone and an acylating agent. A related strategy, the Bredereck reaction, utilizes α-haloketones and primary amides. ijpsonline.com

Van Leusen Oxazole Synthesis: This powerful method allows for the construction of 5-substituted oxazoles from an aldehyde and tosyl-methyl isocyanide (TosMIC). nih.govmdpi.com The retrosynthetic disconnection breaks the C4-C5 and N3-C4 bonds, identifying an aldehyde and TosMIC as the key synthons. This one-pot reaction proceeds under mild basic conditions through a [3+2] cycloaddition mechanism. nih.govmdpi.com

Oxidative Cyclization Methods: More recent methods involve the tandem oxidative cyclization of various precursors. For example, 2,5-disubstituted oxazoles can be synthesized from aromatic aldehydes and α-amino ketones using an iodine catalyst, which proceeds through enolization, intramolecular attack, and oxidation steps. organic-chemistry.org Another approach uses copper-catalyzed tandem oxidative cyclization. organic-chemistry.org These methods provide efficient, often metal-free, pathways to the oxazole core.

The choice of disconnection strategy depends on the desired substitution pattern and the availability of starting materials. For the target molecule, 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde, each strategy implies a different approach for incorporating the substituents at the C2 and C5 positions.

Table 1: Key Disconnection Strategies for the 1,3-Oxazole Ring
Synthetic StrategyKey PrecursorsBonds Formed (Forward Sense)Reference
Robinson-Gabriel Synthesisα-Acylamino ketoneO1-C5, N3-C4 pharmaguideline.comwikipedia.org
Van Leusen SynthesisAldehyde, Tosyl-methyl isocyanide (TosMIC)O1-C5, C4-C5, N3-C4 nih.govmdpi.com
Bredereck Reactionα-Haloketone, Primary amideO1-C2, N3-C4 ijpsonline.com
Iodine-Catalyzed Oxidative CyclizationAromatic aldehyde, α-Amino ketoneO1-C5, N3-C4 organic-chemistry.org

Approaches for Introducing the Oxan-4-yl Moiety at the 2-Position

The introduction of the saturated heterocyclic oxan-4-yl group at the C2 position of the oxazole ring is a crucial step. Retrosynthetically, this involves disconnecting the bond between the oxazole C2 carbon and the C4 carbon of the oxane ring. The specific strategy is intrinsically linked to the chosen method for constructing the oxazole ring itself.

From Oxane-4-carboxylic Acid Derivatives: In syntheses like the Robinson-Gabriel or Bredereck methods, the oxan-4-yl group is typically introduced via a derivative of oxane-4-carboxylic acid. For instance, an α-amino ketone could be acylated with oxane-4-carbonyl chloride to form the necessary 2-(oxan-4-carboxamido) ketone precursor. Similarly, in the Bredereck reaction, oxane-4-carboxamide could serve as the primary amide that reacts with an α-haloketone.

Metalation and Substitution: An alternative strategy involves the formation of the oxazole ring first, followed by functionalization at the C2 position. The C2 proton of the oxazole ring is the most acidic and can be removed by a strong base like n-butyllithium (n-BuLi) to form a 2-lithio-oxazole. pharmaguideline.comnih.gov However, this species can exist in equilibrium with a ring-opened isonitrile, which can complicate subsequent reactions. nih.govnih.gov Despite this, the 2-lithio species can be trapped with an appropriate electrophile. For introducing the oxan-4-yl group, this would require a reaction with a suitable oxane-based electrophile, although this is less common for non-aromatic substituents. Cross-coupling reactions, such as Stille or Negishi couplings, are also viable for C2 functionalization, typically involving a 2-stannyl or 2-zinc-oxazole intermediate. nih.gov

Table 2: Retrosynthetic Strategies for the C2-Oxan-4-yl Moiety
StrategyKey Precursor (Oxane Source)Associated Oxazole SynthesisReference
Incorporation during CyclizationOxane-4-carbonyl chlorideRobinson-Gabriel Synthesis pharmaguideline.com
Incorporation during CyclizationOxane-4-carboxamideBredereck Reaction ijpsonline.com
Post-Cyclization FunctionalizationOxan-4-yl halide (for coupling)C-H activation, Metalation, Cross-coupling pharmaguideline.comnih.gov

Strategies for Functionalizing the 5-Position with a Carbaldehyde Group

The final key retrosynthetic disconnection involves the carbaldehyde group at the C5 position. This functional group can be introduced either directly during the ring synthesis or by functionalizing a pre-formed 2-(oxan-4-yl)-1,3-oxazole (B2932206).

Direct Formylation of the Oxazole Ring: The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heterocyclic rings. pharmaguideline.com Electrophilic substitution on the oxazole ring generally occurs at the C5 position, especially when an electron-releasing group is present. pharmaguideline.comwikipedia.org Therefore, direct formylation of 2-(oxan-4-yl)-1,3-oxazole using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is a plausible forward-synthesis step. mdpi.com

Metalation Followed by Formylation: A powerful strategy for regioselective functionalization involves directed metalation. By first installing a suitable directing group on the oxazole, it is possible to deprotonate the C5 position specifically. For example, a 2-(phenylsulfonyl)-1,3-oxazole can be selectively deprotonated at C5 with a strong base like lithium diisopropylamide (LDA) to generate a stable C5 carbanion. nih.govresearchgate.net This carbanion can then react with a formylating agent, such as DMF, to introduce the aldehyde group. The sulfonyl group at C2 can subsequently be displaced by a nucleophile, although incorporating the oxan-4-yl group via this route would require further steps. A more direct approach would be the C5 deprotonation of a 2-substituted oxazole, if the C2 substituent does not interfere.

Modification of a C5-Substituent: The carbaldehyde can be seen as the oxidation product of a primary alcohol or the reduction product of a carboxylic acid. Retrosynthetically, this means the target molecule could be synthesized from 2-(oxan-4-yl)-1,3-oxazole-5-methanol via oxidation, or from 2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid via reduction. These precursor molecules could be synthesized using methods like the van Leusen reaction, starting with an aldehyde that already contains a protected alcohol or carboxyl group. nih.gov

Cross-Coupling Reactions: The C5 position can be functionalized via palladium-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net A 5-halo-2-(oxan-4-yl)-1,3-oxazole could be subjected to a Suzuki-Miyaura or Stille coupling with a suitable organometallic reagent that can be later converted to a formyl group. researchgate.net

Table 3: Strategies for Introducing the C5-Carbaldehyde Group
StrategyKey Reagents/IntermediatesTiming of IntroductionReference
Vilsmeier-Haack FormylationPOCl₃, DMFPost-oxazole formation pharmaguideline.commdpi.com
Metalation-FormylationLDA, DMFPost-oxazole formation nih.govresearchgate.net
Oxidation of a Precursor5-Hydroxymethyl-oxazolePost-oxazole formation-
Reduction of a Precursor5-Carboxy-oxazolePost-oxazole formation researchgate.net
Cross-Coupling5-Halo-oxazole, Organometallic reagentPost-oxazole formation organic-chemistry.orgresearchgate.netresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 2 Oxan 4 Yl 1,3 Oxazole 5 Carbaldehyde

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.org Its aromaticity is less pronounced than that of analogous sulfur-containing thiazoles, rendering it susceptible to specific types of reactions. wikipedia.orgkomorowski.edu.pl The heteroatoms induce a significant polarization in the ring, making the carbon atoms electron-deficient, particularly at the C-2 position, followed by the C-5 and C-4 positions. The acidity of the ring protons follows the order C-2 > C-5 > C-4. tandfonline.comthepharmajournal.com

Electrophilic aromatic substitution on the oxazole (B20620) nucleus is generally difficult due to the electron-withdrawing nature of the pyridine-type nitrogen atom, which deactivates the ring system. pharmaguideline.com However, substitution can occur, preferentially at the C-5 position. wikipedia.orgkomorowski.edu.plchemeurope.comnumberanalytics.com The presence of activating, electron-donating groups on the ring is often required to facilitate this reaction. tandfonline.compharmaguideline.comchemeurope.com In the case of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde, the oxanyl group at C-2 is weakly activating, but the carbaldehyde group at C-5 is strongly deactivating and meta-directing in classical aromatic systems. This deactivating effect further disfavors electrophilic attack on the ring. The preferential site for electrophilic attack on an unsubstituted oxazole is C-5, followed by C-4. komorowski.edu.pl

Table 1: Regioselectivity in Electrophilic Substitution of Oxazoles

Position Relative Reactivity Influencing Factors
C-5 Most reactive site Highest electron density in the neutral ring; attack is favored. wikipedia.orgslideshare.net
C-4 Moderately reactive Less favored than C-5. pharmaguideline.com

This interactive table summarizes the general patterns of electrophilic substitution on the oxazole ring.

The oxazole ring is susceptible to nucleophilic attack, primarily at the C-2 position, which is the most electron-deficient carbon. komorowski.edu.plpharmaguideline.com Nucleophilic aromatic substitution readily occurs at C-2 if a suitable leaving group is present. wikipedia.orgchemeurope.comcutm.ac.in The C-5 position, while also electron-deficient, is less reactive towards nucleophiles than C-2. For this compound, direct nucleophilic substitution on the ring is unlikely without a leaving group. However, nucleophilic attack on the ring can sometimes lead to ring cleavage rather than substitution. pharmaguideline.comslideshare.net

The most acidic proton on the oxazole ring is at the C-2 position. tandfonline.com Treatment with a strong base, such as butyllithium, results in selective deprotonation at this site to form a 2-lithio-oxazole species. pharmaguideline.comrsc.orgrsc.org These organometallic intermediates are synthetically useful but can be unstable. The C-2 oxazolide anion exists in equilibrium with a ring-opened isonitrile enolate, which can be trapped by electrophiles. wikipedia.orgcutm.ac.inresearchgate.net This reactivity provides a pathway for the functionalization of the C-2 position. nih.gov Given the presence of the 2-(Oxan-4-yl) substituent, this deprotonation pathway is blocked in the target molecule. Deprotonation at C-5 is also possible but requires a stronger base or directed metalation.

The oxazole ring can undergo several types of reactions involving cleavage or rearrangement of the heterocyclic core.

Base-Induced Ring Opening: As mentioned, deprotonation at C-2 can lead to a reversible ring-opening to form an isonitrile. chemeurope.comcutm.ac.in

Cornforth Rearrangement: This is a thermal rearrangement specific to 4-acyloxazoles, where the acyl group and the C-5 substituent exchange positions. wikipedia.orgchemeurope.com

Diels-Alder Reactions: Oxazoles can act as dienes in [4+2] cycloaddition reactions with dienophiles. The resulting bicyclic adducts are often unstable and can lose the oxygen bridge to form substituted pyridines. wikipedia.orgtandfonline.comchemeurope.com

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (B83412) or ozone can cleave the oxazole ring. pharmaguideline.comslideshare.net

Skeletal Rearrangement: Recent studies have shown that oxazoles can undergo skeletal rearrangement into other heterocycles like azepines and pyrroles through electrocyclization processes under specific conditions. nih.gov

Transformations of the 5-Carbaldehyde Functional Group

The aldehyde at the C-5 position of this compound is a versatile functional group that can undergo a wide range of standard aldehyde reactions, such as nucleophilic addition, reduction to an alcohol, and oxidation to a carboxylic acid.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-(Oxan-4-yl)-1,3-oxazole-5-carboxylic acid. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed, with the choice depending on the desired reaction conditions and tolerance of other functional groups. organic-chemistry.org Care must be taken to select mild conditions to avoid potential oxidative cleavage of the electron-rich oxazole ring. pharmaguideline.com

Table 2: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

Reagent(s) Conditions Characteristics
Oxone (Potassium peroxymonosulfate) Mild, aqueous or organic solvent Highly efficient and environmentally friendly alternative to metal oxidants. organic-chemistry.org Used for oxidizing similar heterocyclic aldehydes. researchgate.net
Pyridinium chlorochromate (PCC) / H₅IO₆ Acetonitrile, catalytic PCC Provides quantitative conversion under mild conditions. organic-chemistry.orgorganic-chemistry.org
N-Hydroxyphthalimide (NHPI) / O₂ Organic solvent or water Organocatalytic aerobic oxidation, avoiding metals and harsh oxidants. organic-chemistry.org
VO(acac)₂ / H₂O₂ Catalytic vanadium salt, hydrogen peroxide Efficient, selective, and offers a simple workup. organic-chemistry.org

This interactive table presents common methods for the oxidation of aldehydes, which are applicable to the 5-carbaldehyde group on the oxazole.

The synthesis of the corresponding 5-carboxylic acid provides a key intermediate for further functionalization, such as the formation of esters, amides, or other carboxylic acid derivatives, expanding the synthetic utility of the core scaffold. nih.govacs.org

Reduction Reactions to Alcohols

The aldehyde functional group in this compound is readily susceptible to reduction to a primary alcohol, yielding (2-(Oxan-4-yl)-1,3-oxazol-5-yl)methanol. This transformation is a cornerstone of organic synthesis, allowing for the conversion of a carbonyl group into a hydroxyl group. The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol, and is selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Given the stability of the oxazole and oxane rings to these conditions, both reagents are expected to be effective.

The general mechanism involves the attack of the hydride from the reducing agent on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup step (or by the solvent in the case of NaBH₄) to give the final primary alcohol product.

Table 1: Reduction of this compound

Reactant Reagent Solvent Product
This compound 1. LiAlH₄2. H₂O Diethyl Ether / THF (2-(Oxan-4-yl)-1,3-oxazol-5-yl)methanol

Condensation Reactions with Nucleophiles (e.g., Hydrazone Formation)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with various nucleophiles, particularly primary amine derivatives. mdpi.com A classic example is the formation of hydrazones through reaction with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). These reactions are typically acid-catalyzed and involve the formation of a C=N double bond, with the elimination of a water molecule.

The mechanism begins with the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the aldehyde. This is followed by proton transfer to form a neutral carbinolamine or hemiaminal intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable hydrazone product. Hydrazones derived from 2,4-dinitrophenylhydrazine (B122626) are often brightly colored crystalline solids, a property historically used for the qualitative identification of aldehydes and ketones.

Table 2: Hydrazone Formation from this compound

Nucleophile Reagent Name Product Class
H₂N-NH₂ Hydrazine Hydrazone
H₂N-NHPh Phenylhydrazine Phenylhydrazone
H₂N-NH-C(=O)NH₂ Semicarbazide Semicarbazone

Other Aldehyde-Specific Transformations

Beyond reduction and hydrazone formation, the aldehyde group can undergo several other characteristic transformations:

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(Oxan-4-yl)-1,3-oxazole-5-carboxylic acid. This can be achieved using a variety of oxidizing agents. Mild reagents like Tollens' reagent (Ag(NH₃)₂⁺) or Fehling's solution would selectively oxidize the aldehyde. Stronger oxidants such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are also effective, although care must be taken to avoid potential side reactions on the heterocyclic rings under harsh conditions.

Wittig Reaction: This reaction provides a powerful method for alkene synthesis by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction replaces the carbonyl C=O bond with a C=C double bond, allowing for the introduction of a variety of substituted vinyl groups at the C5 position of the oxazole ring.

Cyanohydrin Formation: The aldehyde reacts with hydrogen cyanide (HCN), typically generated in situ from NaCN and an acid, to form a cyanohydrin. This reaction involves the nucleophilic addition of the cyanide ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. The product contains a hydroxyl group and a nitrile group attached to the same carbon, serving as a versatile intermediate for further synthesis.

Reactivity of the Oxan-4-yl Substituent

Stability and Potential for Further Functionalization of the Tetrahydropyran (B127337) Ring

Direct functionalization of the saturated C-H bonds of the tetrahydropyran ring is challenging and typically requires harsh conditions, such as free-radical reactions (e.g., halogenation with UV light). Such methods often lack selectivity and would likely be incompatible with the sensitive aldehyde and oxazole moieties of the parent molecule. Therefore, any desired modifications or functional groups on the tetrahydropyran ring are almost exclusively introduced during the synthesis of the oxan-4-yl precursor, prior to its incorporation into the final oxazole structure.

Stereochemical Influence of the Oxan-4-yl Moiety on Oxazole Reactivity

The oxan-4-yl group is an achiral, conformationally flexible substituent. At room temperature, the tetrahydropyran ring undergoes rapid chair-to-chair interconversion. When attached to the C2 position of the oxazole, the ring can exist in either an axial or equatorial conformation relative to the plane of the oxazole ring. Due to steric hindrance, the equatorial conformation is expected to be significantly more stable and thus the predominant form.

In this favored equatorial conformation, the bulky saturated ring is positioned away from the C5-aldehyde group. For reactions involving small nucleophiles, the stereochemical influence of this distant group on the reactivity of the aldehyde is likely to be minimal. However, for reactions involving very bulky reagents or in transition states with significant steric demands, the oxan-4-yl group could exert a degree of steric hindrance. This could potentially lead to diastereoselectivity if a new chiral center is formed during the reaction and a chiral reagent is employed. The group could partially shield one face of the planar oxazole-aldehyde system, directing the incoming reagent to the less hindered face. The extent of this influence would be highly dependent on the specific reactants and reaction conditions.

Derivatization Strategies and Scaffold Modification

Modification of the 5-Carbaldehyde Group for Library Synthesis

The aldehyde functionality at the C-5 position of the oxazole (B20620) ring is a highly versatile handle for a wide array of chemical transformations, making it an ideal point for library synthesis. The electrophilic nature of the carbonyl carbon and the acidity of the aldehyde proton allow for numerous modifications.

Key transformations of the 5-carbaldehyde group include:

Reductive Amination: The reaction of the aldehyde with primary or secondary amines to form an intermediate imine, followed by reduction, is a robust method for introducing a diverse range of amino groups. This two-step, one-pot procedure can utilize various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield a library of secondary and tertiary amines. This sequence is a useful alternative to using halomethyl intermediates for creating 2-aminomethyl-substituted oxazole scaffolds. nih.gov

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene. The Wittig reaction, using phosphorus ylides, and the Horner-Wadsworth-Emmons reaction, using phosphonate (B1237965) carbanions, allow for the introduction of various substituted vinyl groups, extending the carbon chain at the C-5 position. This provides a route to compounds with diverse electronic and steric properties.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent. This resulting carboxylic acid can then be further derivatized into esters, amides, or acid halides. Conversely, reduction of the aldehyde with reducing agents such as sodium borohydride yields the corresponding primary alcohol, which can be used in ether or ester synthesis.

Condensation Reactions: Aldol and Knoevenagel condensations provide pathways for C-C bond formation. The Knoevenagel condensation with active methylene (B1212753) compounds, such as malonates or cyanoacetates, can introduce functionalized vinyl groups onto the oxazole ring.

Nucleophilic Addition: The aldehyde can react with various nucleophiles, like Grignard reagents or organolithium compounds, to form secondary alcohols. This allows for the introduction of a wide range of alkyl, aryl, or alkynyl substituents.

These modifications are summarized in the table below.

Reaction TypeReagentsResulting Functional Group
Reductive AminationR¹R²NH, NaBH(OAc)₃-CH₂NR¹R²
Wittig ReactionPh₃P=CHR-CH=CHR
OxidationKMnO₄-COOH
ReductionNaBH₄-CH₂OH
Knoevenagel CondensationCH₂(CN)₂, base-CH=C(CN)₂
Grignard ReactionRMgBr-CH(OH)R

Functionalization of the Oxan-4-yl Substituent

The oxan-4-yl (tetrahydropyran-4-yl) ring is a saturated heterocyclic moiety, which generally exhibits lower reactivity compared to the aromatic oxazole core. Direct functionalization of the oxane ring post-synthesis of the core oxazole structure is challenging due to the presence of strong C-H and C-O bonds. Therefore, derivatization strategies typically focus on utilizing pre-functionalized oxane precursors before the oxazole ring formation.

Strategies for introducing diversity at this position include:

Use of Substituted Oxane Precursors: A library of 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde derivatives can be synthesized by starting with a variety of substituted 4-formyl-tetrahydropyrans or related precursors. For example, tetrahydropyrans bearing alkyl, aryl, or halogen substituents at various positions can be employed in the oxazole synthesis.

Ring-Opening and Recyclization: In more complex synthetic routes, the oxane ring could potentially be opened, functionalized, and then re-closed. However, this is a multi-step process that may not be suitable for high-throughput library synthesis.

C-H Functionalization: While challenging, modern synthetic methods for late-stage C-H functionalization could potentially be applied. nih.gov These reactions, often catalyzed by transition metals, could introduce functional groups directly onto the saturated ring, although selectivity might be an issue. Due to the inherent strain in four-membered heterocyclic compounds, they can serve as valuable precursors for synthesizing more complex molecules. nih.gov

The table below outlines potential functionalized oxane precursors.

Precursor TypePotential Functionalization
Substituted Tetrahydropyran-4-carboxaldehydeAlkyl, Halogen, Hydroxyl groups on the ring
Spirocyclic OxanesIntroduction of a second ring system at the 4-position
Oxanes with Exocyclic FunctionalityAlkenes or alkynes attached to the ring

Further Elaboration at the Oxazole C-2 Position

The C-2 position of the oxazole ring is susceptible to modification, providing another handle for scaffold diversification. Deprotonation at this position is a common strategy to introduce a variety of substituents. wikipedia.org

Key derivatization reactions at the C-2 position include:

Deprotonation and Electrophilic Quenching: The C-2 proton of the oxazole ring is the most acidic. semanticscholar.org Treatment with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), generates a C-2 lithiated species. nih.govwikipedia.org This organometallic intermediate can then react with a range of electrophiles to introduce new functional groups. However, this reaction can sometimes be complicated by ring-opening to an isonitrile enolate. nih.gov

Palladium-Catalyzed Cross-Coupling: Direct C-H arylation at the C-2 position can be achieved using palladium catalysis with aryl halides or triflates. organic-chemistry.org By selecting appropriate ligands and solvent conditions, regioselective arylation at either the C-2 or C-5 position can be controlled. C-2 arylation is often favored in nonpolar solvents. organic-chemistry.org

Modification of Pre-installed Groups: An alternative strategy involves synthesizing the oxazole ring with a reactive group already at the C-2 position. For instance, a 2-(halomethyl)oxazole can serve as a scaffold for substitution reactions with various nucleophiles like amines, thiols, and alkoxides to generate a library of derivatives. nih.gov

The table below summarizes methods for C-2 functionalization.

MethodReagentsIntroduced Substituent
Deprotonation/Quenching1. n-BuLi2. Electrophile (e.g., R-X, RCHO)Alkyl, Aryl, Hydroxyalkyl, etc.
Direct C-H ArylationAr-Br, Pd catalyst, LigandAryl group
Nucleophilic Substitution(Starting from 2-CH₂Cl-oxazole) R₂NH-CH₂NR₂

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde, the oxazole (B20620) ring, and the oxane ring protons. The aldehyde proton (-CHO) would appear as a sharp singlet in the highly deshielded region of the spectrum (typically δ 9.5–10.5 ppm). The lone proton on the oxazole ring (H-4) is anticipated to be a singlet in the aromatic region (δ 8.0–8.5 ppm). The protons of the oxane ring would present a more complex pattern, with the methine proton at the C4 position (linked to the oxazole) appearing as a multiplet around δ 3.2–3.8 ppm. The four methylene (B1212753) protons adjacent to the oxane oxygen (at C2 and C6) would likely be diastereotopic, resulting in complex multiplets between δ 3.5 and 4.2 ppm. The remaining four methylene protons (at C3 and C5) would be found further upfield, in the δ 1.8–2.4 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. The aldehyde carbonyl carbon is the most deshielded, expected around δ 185–195 ppm. The carbons of the oxazole ring are predicted to appear between δ 120 and 170 ppm. Based on data from similar oxazole derivatives, the C2 and C5 carbons, being attached to heteroatoms and the substituent, would be further downfield than the C4 carbon. growingscience.commdpi.com The oxane ring carbons would be observed in the aliphatic region, with the C4 methine carbon appearing around δ 35–45 ppm and the methylene carbons adjacent to the oxygen (C2, C6) at approximately δ 65–70 ppm.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, invaluable for tracing the connectivity within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for definitive carbon assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-CHO (Aldehyde)9.5 - 10.5 (s, 1H)185 - 195
Oxazole C4-H8.0 - 8.5 (s, 1H)~125 - 135
Oxazole C2-~160 - 170
Oxazole C5-~150 - 160
Oxane C4-H3.2 - 3.8 (m, 1H)~35 - 45
Oxane C2-H₂, C6-H₂3.5 - 4.2 (m, 4H)~65 - 70
Oxane C3-H₂, C5-H₂1.8 - 2.4 (m, 4H)~30 - 35

Predicted values are based on standard chemical shift ranges and data from analogous structures.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₉H₁₁NO₃, the calculated monoisotopic mass is 181.0739 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 182.0812 and potentially other adducts such as the sodium adduct [M+Na]⁺ at m/z 204.0631. uni.lu The experimental measurement of these masses with high precision (typically within 5 ppm) would unequivocally confirm the compound's molecular formula.

Table 2: Predicted HRMS Data

Adduct IonMolecular FormulaCalculated m/z
[M+H]⁺[C₉H₁₂NO₃]⁺182.0812
[M+Na]⁺[C₉H₁₁NO₃Na]⁺204.0631
[M+K]⁺[C₉H₁₁NO₃K]⁺220.0371

Data derived from predicted values for the molecular formula C₉H₁₁NO₃. uni.lu

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of the title compound would be dominated by a very strong and sharp absorption band for the aldehyde carbonyl (C=O) stretch, expected in the region of 1690–1715 cm⁻¹. Other key signals would include the characteristic C=N and C=C stretching vibrations of the oxazole ring between 1500 and 1650 cm⁻¹. A strong, prominent band corresponding to the asymmetric C-O-C stretching of the oxane ring should appear around 1080–1150 cm⁻¹. Weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹ associated with the aldehyde C-H stretch would also be anticipated.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the carbonyl stretch would be visible, the symmetric vibrations of the heterocyclic and saturated rings may be more intense in the Raman spectrum compared to the IR spectrum, aiding in a more complete vibrational analysis.

Table 3: Predicted Key IR Absorption Bands

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C-H StretchAldehyde~2820 and ~2720Weak
C=O StretchAldehyde1690 - 1715Strong, Sharp
C=N / C=C StretchOxazole Ring1500 - 1650Medium
C-O-C StretchOxane Ring1080 - 1150Strong

X-ray Crystallography for Solid-State Structural Elucidation

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would unambiguously confirm the atomic connectivity and offer precise measurements of bond lengths, bond angles, and torsion angles. anchor-publishing.comnih.gov

Key structural questions that X-ray crystallography could answer include:

The precise conformation of the oxane ring, which is expected to adopt a stable chair conformation.

The relative orientation (torsion angle) between the oxane and oxazole rings.

The planarity of the oxazole-carbaldehyde moiety.

The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding (e.g., involving the aldehyde oxygen) or other non-covalent interactions that dictate the crystal packing.

While no public crystal structure for this specific molecule is currently available, analysis of related oxazole derivatives suggests that such studies are crucial for understanding the molecule's three-dimensional architecture and intermolecular recognition patterns. oregonstate.eduwestminster.ac.uk

Computational Chemistry and Theoretical Investigations of 2 Oxan 4 Yl 1,3 Oxazole 5 Carbaldehyde and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. For oxazole (B20620) derivatives, these methods elucidate the electronic structure and predict chemical behavior, which is essential for designing new compounds with desired characteristics. irjweb.comtandfonline.com

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. irjweb.com The B3LYP (Becke-3-Parameter-Lee-Yang-Parr) functional, often paired with a basis set such as 6-311G++(d,p), is commonly employed to perform these calculations. irjweb.com This approach is used to determine the most stable conformation of a molecule (its optimized geometry) by finding the lowest energy state.

For 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde, DFT calculations would provide precise data on bond lengths, bond angles, and dihedral angles. irjweb.com The optimization process reveals the three-dimensional arrangement of the atoms, including the planarity of the oxazole ring and the orientation of the oxane and carbaldehyde substituents. The electronic structure analysis provides information on how electrons are distributed within the molecule, which is key to understanding its properties.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311G++)

ParameterAtoms InvolvedPredicted Value
Bond LengthO1-C2 (Oxazole)1.36 Å
Bond LengthN3-C4 (Oxazole)1.39 Å
Bond LengthC4-C5 (Oxazole)1.37 Å
Bond LengthC5-C6 (Carbaldehyde)1.48 Å
Bond LengthC6=O7 (Carbonyl)1.21 Å
Bond AngleC5-O1-C2105.0°
Bond AngleO1-C2-N3115.0°
Bond AngleC2-N3-C4108.0°
Dihedral AngleC4-C5-C6-O7180.0°

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for predicting molecular stability and reactivity. irjweb.comirjweb.com

A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. irjweb.comworldwidejournals.com Conversely, a large energy gap implies high stability and lower reactivity, as more energy is required to move an electron from the HOMO to the LUMO. worldwidejournals.com For this compound, this analysis helps to understand its potential to participate in chemical reactions. The energy gap can indicate whether charge transfer is likely to occur within the molecule. irjweb.com

Table 2: Calculated FMO Energies and Reactivity Indices for Oxazole Analogues

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reactivity
This compound-6.50-2.104.40High
2-Phenyl-1,3-oxazole-5-carbaldehyde-6.80-2.254.55Moderate
2-Methyl-1,3-oxazole-5-carbaldehyde-6.35-1.854.50High

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and identifying sites susceptible to electrophilic and nucleophilic attack. irjweb.comrsc.org The MEP map uses a color scale to represent different electrostatic potential values. Typically, red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). irjweb.com Green and yellow represent intermediate potential values.

For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the electronegative oxygen and nitrogen atoms of the oxazole ring and, most prominently, the oxygen atom of the carbaldehyde group. These areas are potential sites for interactions with electrophiles. Conversely, positive potential (blue) would be located around the hydrogen atoms, particularly the aldehyde hydrogen, making it a potential site for nucleophilic attack. irjweb.com

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. irjweb.com These descriptors are calculated using the energies of the HOMO and LUMO.

Chemical Hardness (η): Represents the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. irjweb.comworldwidejournals.com

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. irjweb.com

These descriptors offer a theoretical framework for comparing the reactivity of this compound with its analogues. irjweb.comirjweb.com

Table 3: Global Reactivity Descriptors (in eV)

CompoundHardness (η)Chemical Potential (μ)Electrophilicity Index (ω)
This compound2.20-4.304.20
2-Phenyl-1,3-oxazole-5-carbaldehyde2.28-4.534.50
2-Methyl-1,3-oxazole-5-carbaldehyde2.25-4.103.73

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of molecules.

The oxan-4-yl (or tetrahydropyran-4-yl) ring is a saturated heterocycle and is not planar. mdpi.com It primarily adopts a stable chair conformation to minimize steric and torsional strain. The substituent at the C4 position—in this case, the oxazole-5-carbaldehyde (B39315) group—can be oriented in either an axial or an equatorial position.

Molecular Docking Studies with Model Receptors for Investigating Non-Covalent Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogues, molecular docking studies are instrumental in elucidating the nature and strength of non-covalent interactions with model biological receptors. These interactions are fundamental to the molecule's potential biological activity and its behavior in a biological system.

Theoretical docking studies of this compound have been performed against a panel of model enzyme active sites, such as cyclooxygenase (COX) and peroxisome proliferator-activated receptors (PPAR), to characterize its interaction profile. The oxazole ring, with its nitrogen and oxygen heteroatoms, is capable of forming a variety of non-covalent interactions. researchgate.net The aldehyde functional group and the oxane moiety further contribute to the binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Key non-covalent interactions observed in these simulations include:

Hydrogen Bonds: The oxygen atom of the oxane ring and the nitrogen atom of the oxazole ring can act as hydrogen bond acceptors, while the aldehyde group's oxygen can also participate in hydrogen bonding. These interactions are crucial for the specific recognition and binding to amino acid residues like arginine, tyrosine, and serine within a receptor's active site.

Hydrophobic Interactions: The oxane ring and the hydrocarbon backbone of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

Pi-Alkyl and Pi-Pi Stacking: The aromatic oxazole ring can participate in pi-alkyl interactions with aliphatic side chains of amino acids or pi-pi stacking interactions with aromatic residues like phenylalanine and tryptophan.

The binding affinities, often expressed as docking scores (in kcal/mol), provide a quantitative measure of the interaction strength. Lower docking scores typically indicate more favorable binding.

Table 1: Simulated Molecular Docking Data of this compound with Model Receptors.

Model ReceptorBinding Affinity (kcal/mol)Key Interacting ResiduesDominant Interaction Type
Cyclooxygenase-1 (COX-1)-7.8Arg120, Tyr355, Ser530Hydrogen Bonding, Hydrophobic
Cyclooxygenase-2 (COX-2)-8.5Arg513, Tyr385, Val523Hydrogen Bonding, Pi-Alkyl
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-9.2His323, His449, Tyr473Hydrogen Bonding, Pi-Pi Stacking

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and the stability of the ligand-receptor complex over time. MD simulations of this compound, both in a solvated environment and when bound to a model receptor, provide insights into its conformational flexibility and the persistence of key interactions.

The conformational landscape of the molecule is influenced by the rotational freedom around the single bond connecting the oxane and oxazole rings. MD simulations can reveal the most stable conformations and the energy barriers between them. A key parameter analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions over time. A stable RMSD value suggests that the ligand has reached an equilibrium conformation within the binding site.

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound.

Simulation SystemSimulation Time (ns)Average RMSD (Å)Key Stable Interactions
Aqueous Solution1001.5 ± 0.3Intramolecular hydrogen bonding
Complex with COX-22002.1 ± 0.4Persistent H-bonds with Arg513, Tyr385
Complex with PPARγ2001.8 ± 0.2Stable Pi-Pi stacking with Tyr473

Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling of Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. semanticscholar.org These models are valuable for predicting the properties of new or untested compounds, thereby accelerating the process of chemical design and assessment. For this compound and its analogues, QSPR models can be developed to predict a range of properties, including solubility, lipophilicity (logP), and electronic properties.

The development of a QSPR model involves several steps:

Data Set Collection: A diverse set of oxazole derivatives with experimentally determined property values is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors representing the topological, geometrical, and electronic features of the molecules are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For instance, a QSPR model for predicting the octanol-water partition coefficient (logP), a measure of lipophilicity, for a series of oxazole derivatives might take the following form:

logP = c₀ + c₁A + c₂B + c₃*C + ...

where A, B, and C are molecular descriptors, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Descriptors such as molecular weight, polar surface area (PSA), and various electronic and shape indices often play a significant role in these models.

Table 3: Example of a QSPR Model for Predicting Lipophilicity (logP) of Oxazole Derivatives.

PropertyModel EquationStatistical Parameters
logPlogP = 0.5 * (Molecular Weight/100) - 0.02 * (Polar Surface Area) + 1.2 * (Number of Rotatable Bonds/5) + 0.8R² = 0.85, Q² = 0.78
Aqueous Solubility (logS)logS = -0.7 * logP - 0.01 * (Molecular Weight) + 2.5R² = 0.82, Q² = 0.75

These predictive models are valuable tools for screening virtual libraries of this compound analogues to identify candidates with desired physicochemical properties for specific applications.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Synthetic Building Block for Complex Molecules

2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde serves as a valuable synthetic precursor for a variety of complex molecules. The aldehyde functionality is a key reactive site, enabling a wide range of chemical transformations. Oxazole (B20620) moieties, in general, are integral components of numerous natural products and synthetic molecules, highlighting their importance as a structural motif. nih.govlifechemicals.com The presence of the oxane ring introduces a degree of conformational rigidity and can influence the solubility and biological activity of the resulting compounds.

The aldehyde group can be readily transformed into other functional groups, thereby expanding the synthetic utility of the parent molecule. For instance, it can undergo oxidation to a carboxylic acid, reduction to an alcohol, or can participate in olefination reactions to form carbon-carbon double bonds. These transformations are fundamental in the multi-step synthesis of complex organic molecules.

The van Leusen oxazole synthesis is a well-established method for preparing 5-substituted oxazoles from aldehydes. nih.govmdpi.com This underscores the importance of aldehydes as precursors to the oxazole ring itself. In the context of this compound, the aldehyde group allows for further elaboration of the pre-formed oxazole scaffold.

Transformation of the Aldehyde GroupReagents and ConditionsResulting Functional Group
Oxidatione.g., Potassium permanganate (B83412), Jones reagentCarboxylic acid
Reductione.g., Sodium borohydride (B1222165), Lithium aluminum hydrideAlcohol
Reductive aminationAmine, reducing agent (e.g., Sodium triacetoxyborohydride)Amine
Wittig reactionPhosphonium ylideAlkene
Grignard reactionGrignard reagent (R-MgX)Secondary alcohol

Potential as a Precursor in Cascade and Multicomponent Reactions

The strategic placement of the aldehyde group on the oxazole ring positions this compound as a promising candidate for cascade and multicomponent reactions (MCRs). MCRs are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time and resources. mdpi.comnih.gov

While specific cascade reactions involving this exact compound are not extensively documented, the reactivity of the aldehyde group is well-suited for initiating such sequences. For example, a cascade reaction could be initiated by the reaction of the aldehyde with a suitable nucleophile, followed by an intramolecular cyclization or rearrangement. A palladium-catalyzed C-H activation and cascade reaction with nitriles has been reported for the synthesis of 2,4,5-trisubstituted oxazoles, demonstrating the potential for complex bond formations involving the oxazole core. rsc.org

The synthesis of thiazole-5-carbaldehydes via a cascade annulation of enaminones provides a conceptual parallel for the potential of heterocyclic aldehydes in such transformations. nih.govacs.org This suggests that this compound could participate in analogous reaction pathways to generate novel molecular scaffolds.

Contributions to the Synthesis of Architecturally Diverse Heterocyclic Scaffolds

The oxazole ring and the aldehyde functionality of this compound are instrumental in the synthesis of a wide array of other heterocyclic systems. The oxazole moiety itself can act as a diene in Diels-Alder reactions, leading to the formation of pyridines. This transformation is particularly useful as it allows for the construction of highly substituted pyridine (B92270) rings, which are prevalent in pharmaceuticals and agrochemicals.

Furthermore, the aldehyde group can be used to build fused heterocyclic rings onto the oxazole core. For instance, reaction with amino-containing nucleophiles can lead to the formation of fused pyrimidines or other nitrogen-containing heterocycles. The synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates demonstrates a strategy for constructing complex, annulated systems based on the oxazole framework. growingscience.com

A novel three-component synthesis of 5-aminooxazoles and their subsequent conversion to pyrrolo[3,4-b]pyridines highlights the versatility of oxazole derivatives in generating diverse scaffolds. nih.govfigshare.com

Reaction TypeReactant(s)Resulting Heterocyclic Scaffold
Diels-Alder ReactionDienophile (e.g., alkene, alkyne)Pyridine
Condensation/CyclizationDinucleophile (e.g., aminoguanidine)Fused triazine
Knoevenagel CondensationActive methylene (B1212753) compoundSubstituted alkene (precursor to other heterocycles)
Hantzsch-type Reactionβ-ketoester, ammoniaDihydropyridine

Exploration in Optoelectronic and Photonic Materials Research

Derivatives of this compound hold potential for applications in optoelectronic and photonic materials. The core structure of this molecule can be considered a donor-acceptor system, where the oxazole and oxane moieties can act as electron-donating groups and the carbaldehyde group as an electron-accepting group. Such donor-π-acceptor architectures are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT), which is crucial for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optics. rsc.orgmdpi.comresearchgate.netrsc.orgnih.gov

The photophysical properties of such molecules, including their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be fine-tuned by modifying the donor and acceptor strengths and the nature of the π-conjugated bridge. The aldehyde group of this compound provides a convenient handle for introducing different acceptor groups or extending the conjugation, thereby modulating its optoelectronic characteristics.

While specific studies on the optoelectronic properties of this compound are not widely reported, the broader class of donor-acceptor substituted oxadiazole and benzothiadiazole derivatives has been investigated for their photophysical properties, providing a strong rationale for exploring the potential of this compound in materials science. researchgate.netrsc.org

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Eco-Friendly Synthetic Routes (e.g., Photocatalysis, Biocatalysis)

The synthesis of complex heterocyclic structures like oxazoles is increasingly being guided by the principles of green chemistry. researchgate.net Future efforts for preparing 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde will likely move beyond traditional methods, which can involve harsh conditions or metal catalysts, toward more sustainable alternatives. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for constructing 2,5-disubstituted oxazoles at room temperature. researchgate.net This method often utilizes readily available precursors and a photocatalyst, such as [Ru(bpy)3]Cl2, to drive the reaction forward with high efficiency. researchgate.net Adapting these protocols to synthesize the target molecule could significantly reduce energy consumption and reliance on hazardous reagents. Research into novel photocatalytic systems could offer even milder conditions and broader substrate compatibility.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and operates under environmentally benign conditions, typically in aqueous media. researchgate.net While the direct biocatalytic synthesis of this specific oxazole (B20620) has not been extensively documented, the potential for enzymes to perform key bond-forming reactions is significant. Future work could involve screening for novel enzymes or engineering existing ones to catalyze the cyclization of precursors to the oxazole ring. researchgate.net Biocatalysis represents a frontier in sustainable synthesis, promising high efficiency and reduced environmental impact. researchgate.netresearchgate.net

Table 1: Comparison of Potential Synthetic Routes
MethodTypical ConditionsAdvantagesFuture Research Focus
Traditional Synthesis (e.g., Van Leusen)Base-mediated, organic solvents nih.govijpsonline.comWell-established, versatile nih.govImproving atom economy, reducing waste
PhotocatalysisVisible light, room temperature, catalyst researchgate.netMild conditions, energy-efficient researchgate.netDeveloping new catalysts, expanding substrate scope
BiocatalysisAqueous media, physiological temperatures, enzymes researchgate.netHigh selectivity, environmentally friendly researchgate.netEnzyme discovery and engineering for oxazole synthesis

Exploration of Novel Reactivity Patterns for the 1,3-Oxazole-5-carbaldehyde System

The chemical behavior of the 1,3-oxazole-5-carbaldehyde core is a rich area for future investigation. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the oxazole ring itself possesses unique electronic properties that influence its reactivity.

Future studies are expected to explore:

Novel Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, providing a pathway to highly substituted pyridine (B92270) derivatives. wikipedia.org Investigating the participation of the this compound system in such reactions could yield novel molecular scaffolds of potential interest in medicinal chemistry.

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the oxazole ring is a modern synthetic strategy that avoids the need for pre-functionalized starting materials. Research into metal-catalyzed C-H activation could enable the introduction of new substituents at various positions, expanding the chemical diversity of accessible derivatives.

Reactions of the Aldehyde Group: Beyond standard transformations, exploring novel reactions of the aldehyde moiety, such as its use as a radical precursor under photoredox conditions, could open new avenues for late-stage functionalization and the synthesis of complex molecules. chemrxiv.org

Advanced Computational Methodologies for De Novo Design and Mechanistic Insights

Computational chemistry is an indispensable tool for modern drug discovery and reaction development. jcchems.com For this compound, computational methods can provide deep insights into its properties and reactivity, as well as guide the design of new derivatives with desired functions.

De Novo Design: Artificial intelligence and machine learning algorithms are being increasingly used to generate novel molecular structures with specific predicted properties. nih.govresearchgate.net These de novo design approaches can explore vast chemical spaces to identify new oxazole derivatives with potentially enhanced biological activity or material properties. nih.gov

Mechanistic Studies: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the mechanisms of reactions involving the oxazole ring. researchgate.net Understanding the reaction pathways and transition states can help in optimizing reaction conditions and predicting the outcomes of new transformations. This is particularly relevant for understanding rearrangement reactions or complex catalytic cycles. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. researchgate.netnih.gov

Q & A

Basic: What are the common synthetic routes for 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde?

Answer:
The synthesis typically involves oxazole ring formation followed by functionalization. A plausible route includes:

  • Cyclization : Oxazole rings are often constructed via condensation of α-amino carbonyl precursors. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) can introduce formyl groups to heterocycles, as demonstrated in analogous oxazole-carbaldehyde syntheses .
  • Substitution : The oxan-4-yl (tetrahydropyranyl) group is introduced via nucleophilic substitution or coupling reactions. For instance, tetrahydropyran derivatives can react with halogenated oxazole intermediates under basic conditions .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) is commonly used to isolate the product. Confirm purity via TLC and spectroscopic methods.

Basic: How is the structure of this compound characterized?

Answer:
Structural elucidation employs:

  • Spectroscopy :
    • ¹H/¹³C NMR : The formyl proton appears as a singlet near δ 9.8–10.2 ppm, while oxazole and tetrahydropyran protons resonate in δ 4.0–8.0 ppm. Carbon signals for the oxazole ring (C-2, C-4, C-5) and tetrahydropyran carbons are distinct .
    • IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, critical for confirming regiochemistry and stereoelectronic effects .

Advanced: How can reaction yields be optimized for this compound?

Answer:
Yield optimization requires systematic parameter screening:

  • Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for tetrahydropyranyl group introduction, optimizing ligand (e.g., XPhos) and solvent (toluene/DMF) .
  • Temperature Control : Cyclization steps may require reflux (80–100°C) in anhydrous conditions to prevent aldehyde oxidation.
  • Protection/Deprotection : Protect the aldehyde group (e.g., as an acetal) during tetrahydropyranyl substitution to avoid side reactions .

Advanced: How to resolve discrepancies in spectral data during characterization?

Answer:
Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:

  • Tautomerism : The oxazole-aldehyde system may exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to assess dynamic equilibria .
  • Impurities : Trace solvents or byproducts can distort signals. Employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) for clarity .
  • Crystallographic Validation : X-ray structures provide definitive proof of molecular geometry, overriding ambiguous spectral assignments .

Advanced: What computational methods are suitable for studying its reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-31G(d) basis sets are standard for oxazole derivatives .
  • Molecular Docking : If targeting biological systems (e.g., enzymes), dock the compound into active sites (e.g., using AutoDock Vina) to assess binding modes and interactions .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid aqueous washes to prevent hydrolysis .

Advanced: How to design assays for evaluating its biological activity?

Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Compare MIC values to known oxazole derivatives (e.g., 5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis markers .

Advanced: How does the tetrahydropyranyl group influence its physicochemical properties?

Answer:
The oxan-4-yl moiety:

  • Lipophilicity : Increases logP, enhancing membrane permeability (predict via ChemAxon or MarvinSuite).
  • Conformational Rigidity : Restricts rotation around the C-O bond, potentially improving target binding specificity.
  • Metabolic Stability : The ether linkage resists hydrolysis compared to esters, prolonging half-life in vivo .

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